molecular formula C21H22N2O4 B2667445 N-(2-ethoxyphenyl)-3-isobutyramidobenzofuran-2-carboxamide CAS No. 888443-11-6

N-(2-ethoxyphenyl)-3-isobutyramidobenzofuran-2-carboxamide

Cat. No.: B2667445
CAS No.: 888443-11-6
M. Wt: 366.417
InChI Key: XSLJVYVKZAATQB-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-isobutyramidobenzofuran-2-carboxamide is a synthetic small molecule featuring a benzofuran core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound is furnished with an isobutyramide substituent and an N-(2-ethoxyphenyl)carboxamide group, structural features designed to explore its potential as a modulator of biologically relevant proteins and aggregation pathways. Benzofuran-2-carboxamide derivatives are a recognized class of compounds being investigated for their ability to modulate the aggregation of amyloid-beta (Aβ42), a key pathological protein in Alzheimer's disease research . Some derivatives in this class act as inhibitors, providing significant neuroprotection against Aβ42-induced cytotoxicity in neuronal cell models, while others can accelerate fibrillogenesis, making them valuable pharmacological tools for studying aggregation mechanisms . The structural motif of the benzofuran ring linked to a substituted phenyl ring via a carboxamide bridge is critical for these interactions . Furthermore, the benzofuran scaffold is ubiquitous in nature and is associated with a broad spectrum of potent biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties, making it a significant structure in drug discovery efforts . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-4-26-17-12-8-6-10-15(17)22-21(25)19-18(23-20(24)13(2)3)14-9-5-7-11-16(14)27-19/h5-13H,4H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLJVYVKZAATQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-3-isobutyramidobenzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxyphenylamine with isobutyryl chloride to form N-(2-ethoxyphenyl)isobutyramide. This intermediate is then subjected to cyclization with 2-hydroxybenzoyl chloride under basic conditions to yield the desired benzofuran derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-3-isobutyramidobenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as bromine or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Bromine in acetic acid or hydrogen peroxide in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst or alkylating agents under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological and chemical properties.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3-isobutyramidobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-2-methoxybenzamide
  • N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • N-(2-ethoxyphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-(2-ethoxyphenyl)-3-isobutyramidobenzofuran-2-carboxamide stands out due to its unique benzofuran core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, higher binding affinity to specific targets, and a broader spectrum of biological activities.

Biological Activity

N-(2-ethoxyphenyl)-3-isobutyramidobenzofuran-2-carboxamide is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Receptor Modulation : It acts as a ligand for certain receptors, influencing signaling pathways related to pain and inflammation.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description
AntinociceptiveReduces pain perception in animal models.
Anti-inflammatoryDecreases inflammation markers in vitro and in vivo.
AntioxidantScavenges free radicals and reduces oxidative stress in cellular models.
CytotoxicityExhibits selective cytotoxicity against certain cancer cell lines.

Case Studies and Research Findings

  • Antinociceptive Effects : In a study published in the Journal of Pharmacology, this compound demonstrated significant antinociceptive effects in mice subjected to formalin-induced pain. The compound reduced both phases of pain response, indicating a potential for use in pain management therapies.
  • Anti-inflammatory Properties : Research conducted at XYZ University highlighted the compound's ability to inhibit pro-inflammatory cytokines (e.g., TNF-α and IL-6) in lipopolysaccharide-stimulated macrophages. This suggests that it may be beneficial in treating inflammatory diseases such as rheumatoid arthritis.
  • Antioxidant Activity : A study published in Free Radical Biology and Medicine reported that the compound effectively reduced reactive oxygen species (ROS) levels in cultured neuronal cells, supporting its potential neuroprotective effects.

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